molecular formula C29H33N3 B14414594 4-{Bis[4-(dimethylamino)phenyl]methyl}-N-ethylnaphthalen-1-amine CAS No. 87175-64-2

4-{Bis[4-(dimethylamino)phenyl]methyl}-N-ethylnaphthalen-1-amine

Cat. No.: B14414594
CAS No.: 87175-64-2
M. Wt: 423.6 g/mol
InChI Key: BAQFZFKAFTUZOU-UHFFFAOYSA-N
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Description

4-{Bis[4-(dimethylamino)phenyl]methyl}-N-ethylnaphthalen-1-amine is a complex organic compound characterized by its unique structure, which includes dimethylamino groups and a naphthalene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{Bis[4-(dimethylamino)phenyl]methyl}-N-ethylnaphthalen-1-amine typically involves multi-step organic reactions. One common method includes the reaction of 4-(dimethylamino)benzaldehyde with naphthalen-1-amine under specific conditions to form the desired product. The reaction conditions often require controlled temperatures and the presence of catalysts to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors. The process is optimized for efficiency, cost-effectiveness, and safety. Key steps include the purification of raw materials, precise control of reaction parameters, and thorough quality control to ensure the consistency of the final product.

Chemical Reactions Analysis

Types of Reactions

4-{Bis[4-(dimethylamino)phenyl]methyl}-N-ethylnaphthalen-1-amine undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate.

    Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or alkylating agents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogens or alkylating agents in the presence of a catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield naphthoquinones, while reduction can produce amines or alcohols.

Scientific Research Applications

4-{Bis[4-(dimethylamino)phenyl]methyl}-N-ethylnaphthalen-1-amine has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, particularly in drug development.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 4-{Bis[4-(dimethylamino)phenyl]methyl}-N-ethylnaphthalen-1-amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways depend on the specific application and the biological system involved.

Comparison with Similar Compounds

Similar Compounds

  • 4-{Bis[4-(dimethylamino)phenyl]methyl}phenol
  • Methanone, bis[4-(dimethylamino)phenyl]

Uniqueness

4-{Bis[4-(dimethylamino)phenyl]methyl}-N-ethylnaphthalen-1-amine is unique due to its specific structural features, such as the naphthalene ring and the presence of dimethylamino groups. These features confer distinct chemical and biological properties, making it valuable for various applications.

Properties

CAS No.

87175-64-2

Molecular Formula

C29H33N3

Molecular Weight

423.6 g/mol

IUPAC Name

4-[bis[4-(dimethylamino)phenyl]methyl]-N-ethylnaphthalen-1-amine

InChI

InChI=1S/C29H33N3/c1-6-30-28-20-19-27(25-9-7-8-10-26(25)28)29(21-11-15-23(16-12-21)31(2)3)22-13-17-24(18-14-22)32(4)5/h7-20,29-30H,6H2,1-5H3

InChI Key

BAQFZFKAFTUZOU-UHFFFAOYSA-N

Canonical SMILES

CCNC1=CC=C(C2=CC=CC=C21)C(C3=CC=C(C=C3)N(C)C)C4=CC=C(C=C4)N(C)C

Origin of Product

United States

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